6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
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Overview
Description
“6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1016747-55-9 . It has a molecular weight of 264.21 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-4-11(10)19-12-6-5-9(7-17)8-18-12/h1-6,8H .Chemical Reactions Analysis
The compound is part of the trifluoromethylpyridines (TFMP) group, which has been used in the synthesis of several crop-protection products . The presence of fluorine and pyridine structure in TFMP derivatives, including this compound, results in superior pest control properties when compared to traditional phenyl-containing insecticides .Scientific Research Applications
1. Medicinal Chemistry and Drug Development
Research involving related compounds, such as pyridine derivatives, often focuses on the synthesis and evaluation of their biological activities. For instance, pyrazolo[4,3-b]pyridine derivatives have been explored for their potential therapeutic uses, including anti-bacterial and herbicidal activities. These compounds' synthesis often involves complex chemical reactions aimed at introducing various functional groups that might affect their biological activity (Rostamizadeh et al., 2013; Liu et al., 2006).
2. Materials Science
Pyridine and pyrazolo derivatives have been investigated for their potential in materials science, such as in the synthesis of novel polymers and luminescent materials. These studies focus on creating materials with specific desirable properties, such as thermal stability, luminescence, and mechanical strength. For example, polyimides derived from pyridine-containing aromatic diamine monomers have shown promising results in terms of solubility, glass transition temperatures, and mechanical properties, suggesting their applicability in advanced material applications (Ma et al., 2010).
3. Chemical Synthesis and Catalysis
The synthesis of pyridine derivatives also extends to the field of catalysis, where these compounds are part of catalyst systems for various chemical reactions. For example, palladium(II) complexes involving pyridine ligands have been utilized in catalyzing C-C coupling reactions, demonstrating the versatility of pyridine derivatives in facilitating chemical transformations (Das et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O/c20-19(21,22)15-7-4-8-16(11-15)25-18-14(12-23)9-10-17(24-18)13-5-2-1-3-6-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRKFHGYGZSKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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